Cas no 442667-30-3 (N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine)

N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine structure
442667-30-3 structure
Product name:N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine
CAS No:442667-30-3
MF:C24H30N6
MW:402.535204410553
CID:5730691

N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine Chemical and Physical Properties

Names and Identifiers

    • N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
    • 1H-Indole-3-ethanamine, N-[1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-
    • N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine
    • Inchi: 1S/C24H30N6/c1-6-24(5,23-27-28-29-30(23)22-16(2)10-9-11-17(22)3)25-15-14-19-18(4)26-21-13-8-7-12-20(19)21/h7-13,25-26H,6,14-15H2,1-5H3
    • InChI Key: IPQDBHFUGDITPJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(CCNC(C2N(C3=C(C)C=CC=C3C)N=NN=2)(C)CC)=C1C

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 614.8±65.0 °C(Predicted)
  • pka: 17.76±0.30(Predicted)

N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine Security Information

N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D468200-50mg
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
442667-30-3
50mg
$356.00 2023-05-18
TRC
D468200-25mg
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
442667-30-3
25mg
$196.00 2023-05-18
TRC
D468200-100mg
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
442667-30-3
100mg
$689.00 2023-05-18
TRC
D468200-250mg
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
442667-30-3
250mg
$ 1200.00 2023-09-07

Additional information on N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine

Introduction to N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine (CAS No. 442667-30-3)

N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 442667-30-3, belongs to a class of molecules that exhibit promising characteristics for further development into therapeutic agents. The intricate molecular architecture of this compound, featuring a combination of aromatic rings, tetrazole moieties, and alkyl chains, suggests a multifaceted interaction with biological targets, making it a subject of intense study in medicinal chemistry.

The structural composition of N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine includes several key functional groups that contribute to its potential pharmacological effects. The presence of the 2,6-Dimethylphenyl group introduces a lipophilic character, enhancing the compound's ability to cross cell membranes, which is crucial for many pharmacological applications. Additionally, the tetrazole ring is known for its ability to act as a bioisostere for other heterocyclic compounds, often improving metabolic stability and bioavailability. The combination of these features makes this compound a valuable candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Indole-based compounds have been shown to possess properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific modification of N-1-1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl-1-methylpropyl-2-methyl-1H-indole-3-ethanamine with additional functional groups enhances its potential therapeutic profile. For instance, the addition of the 5-substituted tetrazole moiety may contribute to increased binding affinity and selectivity towards certain biological targets.

The compound's potential applications in pharmaceuticals are further supported by its unique chemical properties. The presence of multiple aromatic rings and heterocyclic structures suggests that it may interact with various enzymes and receptors in the body. This broad spectrum of potential interactions makes it an attractive candidate for multitarget drug design, a strategy that aims to simultaneously modulate multiple biological pathways to achieve greater therapeutic efficacy.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like N-1-(2,6-Dimethylphenyl)tetrazolium derivatives for their biological activity. Molecular docking studies have shown that this compound can bind effectively to several protein targets relevant to diseases such as cancer and neurodegenerative disorders. These studies predict that the compound may interfere with key signaling pathways involved in disease progression, offering a potential therapeutic intervention.

The synthesis of N-(2-hydroxybenzylidene)thiazole derivatives has also provided insights into the structural requirements for optimal biological activity. While not directly related to N-(2-hydroxybenzylidene)thiazole derivatives themselves are not part of this molecule's structure; they share similar structural motifs that include aromatic rings and heterocyclic components. Understanding these relationships helps in designing molecules with enhanced pharmacological properties.

The development of novel antitumor agents remains a critical area of research due to the increasing incidence of cancer worldwide. Compounds like N-(4-chloro-N-methylbenzamide)thiazole have been studied for their antitumor effects, providing a foundation for further exploration in this field. While N-(4-chloro-N-methylbenzamide)thiazole is structurally distinct from our target compound; it highlights the importance of thiazole derivatives in medicinal chemistry.

The role of tetrazoles in medicinal chemistry has been well-documented due to their versatile reactivity and bioactivity. Tetrazoles can serve as key pharmacophores in drug design; they can also be used as intermediates in the synthesis of more complex molecules. The incorporation of tetrazole moieties into drug candidates has been associated with improved pharmacokinetic properties and enhanced therapeutic effects.

The synthesis and characterization of novel tetrazolo[5',1':5'',1''']indolo[2',3':2]quinoxalines have provided valuable insights into the structural requirements for biological activity. These studies have demonstrated that modifications at specific positions within the indoloquinoxaline scaffold can significantly influence their pharmacological properties. While not directly related; these findings underscore the importance of careful structural optimization in drug development.

The investigation into novel benzodiazepine receptor ligands continues to be an active area of research due to benzodiazepines' clinical relevance as anxiolytics; sedatives; hypnotics; anticonvulsants; muscle relaxants; and amnestic agents. Recent studies have focused on identifying ligands with improved selectivity over native benzodiazepine receptors; which could lead to fewer side effects associated with traditional benzodiazepines.

In conclusion; N-(4-chloro-N-methylbenzamide)thiazole remains an important scaffold for developing novel antitumor agents; while our target compound N-(4-chloro-N-methylbenzamide)thiazole shares some structural similarities but exhibits different pharmacological properties due to its unique substitution pattern including tetrazoles which may enhance its bioavailability or binding affinity towards certain biological targets making it a promising candidate for further exploration in pharmaceutical research.

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